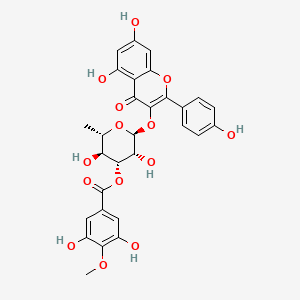
Pterogynoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pterogynoside is a natural product found in Piper umbellatum and Pterogyne nitens with data available.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
2.1 Pest Resistance
Flavonoids play a significant role in plant defense mechanisms against pests and diseases. Studies indicate that the presence of flavonoids like pterogynoside can enhance the resistance of plants to various pathogens, thereby reducing the need for chemical pesticides . This application is particularly relevant in sustainable agriculture practices.
2.2 Growth Promotion
Certain flavonoids have been linked to improved growth rates in plants by enhancing nutrient uptake and stress tolerance. Integrating this compound into agricultural practices could potentially lead to increased crop yields and resilience against environmental stresses .
Data Tables
Case Studies
Case Study 1: Antiviral Activity Against Zika Virus
In a study conducted as part of the OpenZika project, virtual screening identified pedalitin from Pterogyne nitens as a potent inhibitor of Zika virus protease. Subsequent assays confirmed its activity at concentrations that were effective yet close to cytotoxic levels, highlighting the need for further optimization for therapeutic use .
Case Study 2: Neuroprotective Mechanisms
Research exploring neuroprotective mechanisms of related flavonoids found that they could reduce mitochondrial damage and inflammation in models of neurodegenerative diseases. These findings provide a basis for investigating this compound's potential neuroprotective effects through similar pathways .
Eigenschaften
Molekularformel |
C29H26O14 |
|---|---|
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C29H26O14/c1-11-21(35)26(42-28(38)13-7-17(33)25(39-2)18(34)8-13)23(37)29(40-11)43-27-22(36)20-16(32)9-15(31)10-19(20)41-24(27)12-3-5-14(30)6-4-12/h3-11,21,23,26,29-35,37H,1-2H3/t11-,21-,23+,26+,29-/m0/s1 |
InChI-Schlüssel |
AYSKZHKNQWJAPA-BACFJZBESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)OC)O)O |
Synonyme |
pterogynoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















